2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2NS and its molecular weight is 278.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Treatment Candidates
A study by Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to explore new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE), a target in Alzheimer’s treatment, and evaluated through haemolytic activity to ascertain their safety profile (Rehman et al., 2018).
Antimicrobial Potential
Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to assess their antibacterial potentials. The study synthesized a series of compounds through a multi-step process, resulting in molecules that displayed moderate to strong inhibitory activities against various bacterial strains, including Salmonella typhi and Escherichia coli, highlighting their potential as antimicrobial agents (Iqbal et al., 2017).
Anticancer Agents
Research by Rehman et al. (2018) also delved into the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesized compounds, after being rigorously tested, showed promising anticancer activities, with some displaying strong inhibitory effects against cancer cell lines, indicative of their potential therapeutic value in cancer treatment (Rehman et al., 2018).
Chemiluminescence and Molecular Design
A study by Watanabe et al. (2010) explored the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes. This research is significant for the development of novel chemiluminescent probes and materials, which have applications in biological imaging and analytical chemistry (Watanabe et al., 2010).
Antimicrobial Activities Against Plant Pathogens
Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activities against pathogens of Lycopersicon esculentum (tomato). The study highlighted the potential of these compounds in protecting crops from bacterial and fungal infections, thereby contributing to agricultural biosecurity (Vinaya et al., 2009).
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNS.ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGIFNPDLUAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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